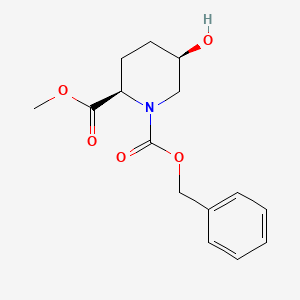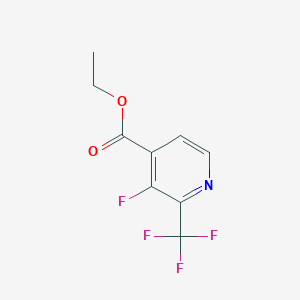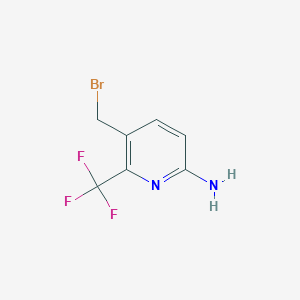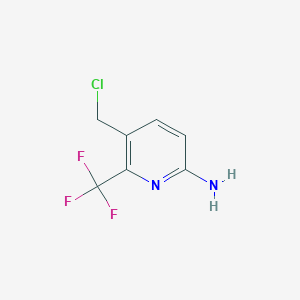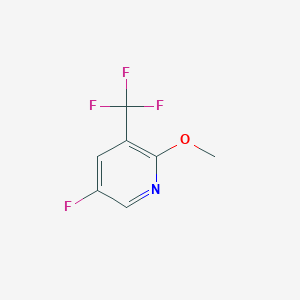
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine
概要
説明
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders and inflammatory diseases.
Agrochemicals: It serves as an intermediate in the production of herbicides and insecticides, leveraging its fluorinated structure to enhance biological activity and environmental stability.
Materials Science: The compound is utilized in the development of advanced materials, including liquid crystals and polymers, where its unique electronic properties contribute to improved performance.
作用機序
Target of Action
Trifluoromethylpyridine derivatives have been found to exhibit various biological activities, suggesting they interact with multiple targets .
Mode of Action
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds . The presence of fluorine and the pyridine structure in trifluoromethylpyridine derivatives result in superior properties when compared to traditional phenyl-containing compounds .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to be involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which could potentially impact their bioavailability .
Result of Action
Trifluoromethylpyridine derivatives have been found to exhibit various biological activities, suggesting they induce multiple molecular and cellular effects .
Action Environment
The action of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, it is recommended to ensure adequate ventilation and avoid dust formation when handling this compound .
Safety and Hazards
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
生化学分析
Biochemical Properties
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure enhances its binding affinity and specificity towards certain biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the overall metabolic process .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, allowing it to effectively inhibit or activate enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including liver toxicity and impaired cellular function. Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Its distribution within tissues is influenced by its binding affinity to plasma proteins and other biomolecules, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments can influence its activity, allowing it to interact with specific biomolecules and exert its biochemical effects .
準備方法
The synthesis of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2-methoxy-3-(trifluoromethyl)pyridine with a fluorinating agent such as potassium fluoride or cesium fluoride. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the substitution of the hydrogen atom at the 5-position with a fluorine atom.
Another approach involves the direct fluorination of 2-methoxy-3-(trifluoromethyl)pyridine using elemental fluorine or a fluorine-containing reagent under controlled conditions. This method requires careful handling of the fluorinating agent due to its highly reactive nature.
化学反応の分析
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
類似化合物との比較
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-3-(trifluoromethyl)pyridine: Lacks the methoxy group, which may result in different reactivity and biological activity.
5-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine: The position of the trifluoromethyl group is different, potentially altering its chemical properties and applications.
2-Methoxy-3-(trifluoromethyl)pyridine: Lacks the fluorine atom at the 5-position, which may affect its reactivity and biological interactions.
The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
特性
IUPAC Name |
5-fluoro-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMCCOZJKPCBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


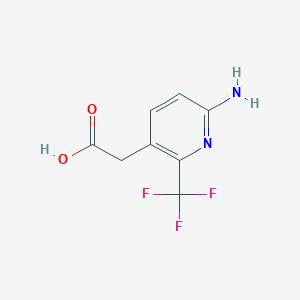
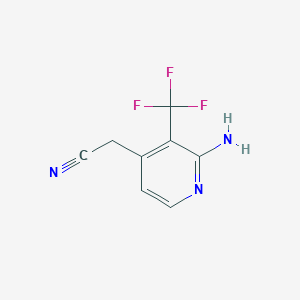
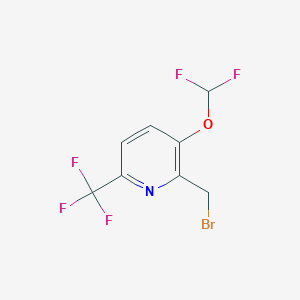
![1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1409139.png)
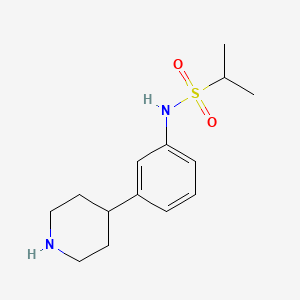

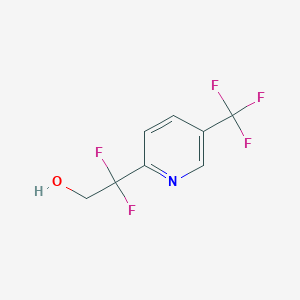
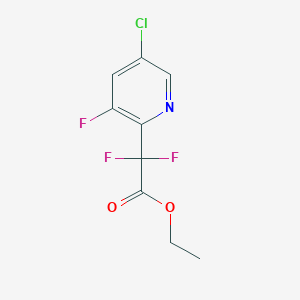
![Methyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409147.png)
![(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one](/img/structure/B1409148.png)
